molecular formula C9H16 B1212726 Hexahydroindan CAS No. 496-10-6

Hexahydroindan

Cat. No.: B1212726
CAS No.: 496-10-6
M. Wt: 124.22 g/mol
InChI Key: BNRNAKTVFSZAFA-UHFFFAOYSA-N
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Description

Hexahydroindan, also known as hexahydroindane, is a bicyclic organic compound with the molecular formula C9H16. It is a colorless liquid with a distinct odor and is primarily used as an intermediate in organic synthesis. This compound is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms, making it relatively stable compared to its unsaturated counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydroindan can be synthesized through several methods. One common approach involves the hydrogenation of indan, a process where indan is treated with hydrogen gas in the presence of a catalyst such as palladium or platinum. This reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation.

Industrial Production Methods: In an industrial setting, this compound is often produced via catalytic hydrogenation of indan. The process involves passing indan through a reactor containing a hydrogenation catalyst at elevated temperatures and pressures. The resulting product is then purified through distillation to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Hexahydroindan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hexahydroindanone, a ketone derivative. This reaction typically uses oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: this compound can be reduced to form hexahydroindanol, an alcohol derivative. This reaction often employs reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. For example, halogenation can occur using halogens like chlorine or bromine in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).

Major Products:

    Oxidation: Hexahydroindanone.

    Reduction: Hexahydroindanol.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Hexahydroindan has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of steroidal intermediates.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of hexahydroindan depends on its specific application. In chemical reactions, this compound acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. For example, in the synthesis of steroidal intermediates, this compound derivatives may interact with enzymes involved in steroid biosynthesis.

Comparison with Similar Compounds

    Indan: An unsaturated bicyclic hydrocarbon with the molecular formula C9H10.

Hexahydroindan’s unique stability and reactivity profile make it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRNAKTVFSZAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870562
Record name Octahydro-1H-indene
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Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

496-10-6, 3296-50-2
Record name Hydrindane
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Record name Octahydro-1H-indene
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Record name Hydrindane
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Record name Octahydro-1H-indene
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Record name Hexahydroindan
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Record name trans-Hydrindane
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Synthesis routes and methods

Procedure details

Hydrogenating the tetrahydroindane derivative with hydrogen in the presence of a palladium-, platinum-, or rhodium-containing hydrogenation catalyst to produce a perhydroindane derivative;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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